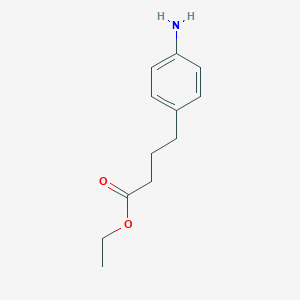
Ethyl 4-(4-aminophenyl)butanoate
Description
Ethyl 4-(4-aminophenyl)butanoate is an aromatic ester featuring a butanoate backbone substituted with a 4-aminophenyl group at the γ-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its synthesis typically involves esterification of 4-(4-aminophenyl)butanoic acid with ethanol under acidic conditions, analogous to methods described for mthis compound (e.g., using thionyl chloride or sulfuric acid in methanol) . The amino group confers nucleophilic reactivity, making it valuable for further functionalization, such as in the preparation of benzimidazole derivatives or peptide conjugates.
Properties
CAS No. |
15116-32-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(4-aminophenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |
InChI Key |
LQQLBFZHJXGMCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Synonyms |
ETHYL 4-(4-AMINOPHENYL)BUTANOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the phenyl ring significantly influences the compound's reactivity, solubility, and applications. Below is a comparative analysis of Ethyl 4-(4-aminophenyl)butanoate and its analogs:
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH₂) enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas the bromo substituent (Br) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorinated Derivatives : Compounds like 13 () exhibit increased metabolic stability due to fluorine atoms, making them candidates for drug development .
Research Findings and Trends
- Reactivity Trends: Amino-substituted esters exhibit faster reaction rates in nucleophilic substitutions compared to brominated analogs .
- Solubility : Polar substituents (e.g., -OH in D2 ) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) enhance lipid solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


